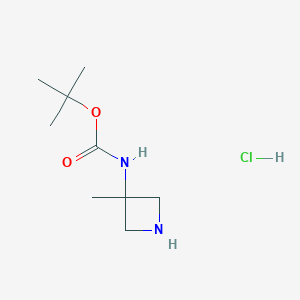

tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride

Descripción general

Descripción

tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C10H20N2O2·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-methylazetidine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .

Análisis De Reacciones Químicas

Hydrolysis of the Boc Protecting Group

The Boc group is cleaved under acidic conditions, yielding the corresponding amine hydrochloride. This reaction is critical for generating free amines in synthetic pathways.

Reaction Conditions :

-

Reagent : HCl in dioxane (4 M)

-

Temperature : Room temperature

-

Time : 1 hour

Mechanism :

Protonation of the carbamate oxygen initiates cleavage, releasing CO₂ and forming the secondary amine hydrochloride.

Reductive Amination

The free amine (after Boc deprotection) participates in reductive amination with ketones or aldehydes.

Example Reaction :

-

Substrate : Dihydrofuran-3(2H)-one

-

Reagent : Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Solvent : Dichloromethane (DCM)

-

Conditions : Stirred overnight at room temperature

-

Product : 1-(Tetrahydrofuran-3-yl)azetidin-3-amine hydrochloride .

Key Data :

| Step | Details |

|---|---|

| Deprotection | HCl/dioxane, 1 h, rt |

| Reductive Amination | NaBH(OAc)₃, DCM, 12 h |

| Workup | Extraction with DCM, chromatography |

Nucleophilic Substitution Reactions

The azetidine nitrogen acts as a nucleophile in substitution reactions, particularly with activated electrophiles.

Example : Reaction with 1,1'-Carbonyldiimidazole (CDI)

-

Electrophile : CDI-activated amines (e.g., 1-[4-(trifluoromethyl)phenyl]ethylamine)

-

Solvent : DCM

-

Conditions : 30°C, 5 hours

Mechanism :

CDI activates the amine, forming an imidazole intermediate that reacts with the azetidine nitrogen to yield urea derivatives.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the azetidine ring.

Example : Buchwald-Hartwig Amination

-

Substrate : 4-Bromo-5-chloro-2-methoxypyridine

-

Catalyst : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium)

-

Ligand : BINAP

-

Base : Cs₂CO₃

-

Solvent : 1,4-Dioxane

Outcome :

Formation of aryl-azetidine hybrids, critical for medicinal chemistry applications.

Aza-Michael Addition

The amine participates in conjugate additions to α,β-unsaturated carbonyl compounds.

Example : Reaction with Acrylates

-

Substrate : Methyl acrylate

-

Conditions : Room temperature, polar aprotic solvent (e.g., THF)

-

Catalyst : None required (proceeds via base-free mechanism) .

Interaction with Biological Targets

While primarily a synthetic intermediate, the deprotected amine interacts with enzymes and receptors:

-

Mechanism : Binds to active sites via hydrogen bonding and hydrophobic interactions.

-

Applications : Used in protease inhibitor design and GPCR modulation.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Synthesis of Complex Molecules

The compound serves as an important building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions, including nucleophilic substitutions and hydrolysis reactions. The tert-butyl group provides stability and facilitates the manipulation of the compound in synthetic pathways, making it valuable in medicinal chemistry.

Reactivity and Mechanisms

The reactivity of tert-butyl (3-methylazetidin-3-yl)carbamate hydrochloride can be attributed to its functional groups. It can undergo:

- Substitution Reactions: The tert-butyl group can be replaced by other functional groups.

- Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Biological Research Applications

Structure-Activity Relationship Studies

In biological research, this compound is utilized to investigate the structure-activity relationships of azetidine derivatives. Such studies help elucidate how modifications to the molecular structure affect biological activity, which is crucial for drug development.

Development of Enzyme Inhibitors

The compound has potential applications in developing enzyme inhibitors and receptor ligands. Its derivatives may exhibit pharmacological properties such as anti-inflammatory, analgesic, and antiviral activities, making them candidates for therapeutic agents.

Medicinal Applications

Drug Development

this compound is being explored as a precursor for synthesizing drugs targeting various diseases. Its derivatives are investigated for their potential use as prodrugs that can be activated in vivo through hydrolysis of the carbamate group.

Case Study: Neuroprotection

A study on rodent models demonstrated that this compound could reduce neurodegeneration caused by amyloid beta peptides, suggesting its potential in treating neurodegenerative diseases like Alzheimer's.

Industrial Applications

Production of Specialty Chemicals

In the chemical industry, this compound is employed in producing specialty chemicals and advanced materials. Its stability and ease of removal under mild conditions make it an attractive intermediate for synthesizing complex molecules used in coatings, adhesives, and pharmaceuticals.

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Research | Building block for complex molecules | Important for synthetic pathways |

| Biological Research | Structure-activity relationship studies | Aids drug development |

| Medicinal Applications | Precursor for drug synthesis | Potential prodrug applications |

| Industrial Use | Production of specialty chemicals | Used in coatings and adhesives |

Mecanismo De Acción

The mechanism of action of tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl (3-ethylazetidin-3-yl)carbamate

- tert-Butyl (2-aminopropyl)carbamate hydrochloride

- tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride

Uniqueness

tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity.

Actividad Biológica

tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C10H20N2O2·HCl. It is recognized for its potential applications in organic synthesis and pharmaceutical research, particularly in the study of enzyme inhibitors and receptor interactions. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

The compound is synthesized through the reaction of tert-butyl carbamate with 3-methylazetidine in the presence of hydrochloric acid. This reaction must be carefully controlled to ensure high yield and purity. The structural features of this compound contribute to its unique biological activities, including potential antimicrobial properties and interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to exhibit inhibitory effects on certain enzyme activities, which can lead to various physiological responses. The exact pathways and molecular targets depend on the specific context of use.

Biological Activity Overview

The compound exhibits a range of biological activities, which are summarized in the following table:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Acts as an inhibitor for various enzymes, potentially affecting metabolic pathways. |

| Receptor Modulation | Interacts with specific receptors, influencing cellular signaling pathways. |

| Antimicrobial Properties | Demonstrates activity against certain bacterial strains, highlighting its potential use in treating infections. |

| Cytotoxic Effects | Induces apoptosis in cancer cell lines under specific conditions, suggesting potential as an anticancer agent. |

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies showed that this inhibition leads to reduced cell proliferation in cancer cell lines such as MDA-MB-231 .

- Receptor Interaction : A study explored the compound's ability to modulate receptor activity related to neurotransmission. The findings suggested that it could enhance or inhibit neurotransmitter release depending on the receptor subtype targeted.

- Antimicrobial Activity : Investigations into its antimicrobial properties revealed effectiveness against Gram-positive bacteria, indicating potential applications in developing new antibiotics.

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that the compound could induce apoptosis in breast cancer cells through caspase activation pathways. The concentration required to achieve a significant apoptotic effect was determined, providing insights into its therapeutic potential .

Propiedades

IUPAC Name |

tert-butyl N-(3-methylazetidin-3-yl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-8(2,3)13-7(12)11-9(4)5-10-6-9;/h10H,5-6H2,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEWJDCKUINIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-37-8 | |

| Record name | Carbamic acid, N-(3-methyl-3-azetidinyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl N-(3-methylazetidin-3-yl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.